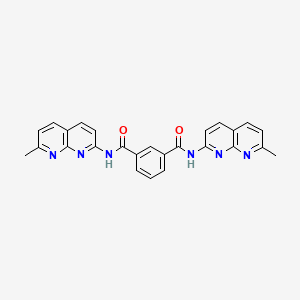
2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol is an organic compound with a unique structure that includes a chloromethyl group, a phenyl group, and a butyne diol moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenylbut-3-yne-1,2-diol with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or thiolates can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Formation of 4-phenylbut-3-yne-1,2-dione.
Reduction: Formation of 4-phenylbut-3-ene-1,2-diol or 4-phenylbutane-1,2-diol.
Substitution: Formation of 2-(azidomethyl)-4-phenylbut-3-yne-1,2-diol or 2-(thiomethyl)-4-phenylbut-3-yne-1,2-diol.
科学研究应用
2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The alkyne moiety can participate in cycloaddition reactions, forming cyclic compounds. These reactions can target specific molecular pathways, making the compound useful in various applications.
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-4-methylbut-3-yne-1,2-diol
- 2-(Bromomethyl)-4-phenylbut-3-yne-1,2-diol
- 2-(Chloromethyl)-4-phenylbut-3-ene-1,2-diol
Uniqueness
2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol is unique due to the presence of both a chloromethyl group and a phenyl-substituted alkyne. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and research applications.
属性
CAS 编号 |
191479-41-1 |
|---|---|
分子式 |
C11H11ClO2 |
分子量 |
210.65 g/mol |
IUPAC 名称 |
2-(chloromethyl)-4-phenylbut-3-yne-1,2-diol |
InChI |
InChI=1S/C11H11ClO2/c12-8-11(14,9-13)7-6-10-4-2-1-3-5-10/h1-5,13-14H,8-9H2 |
InChI 键 |
DFLHJZTWOFOUIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC(CO)(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)

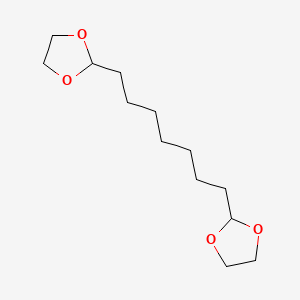
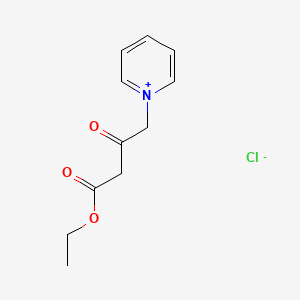


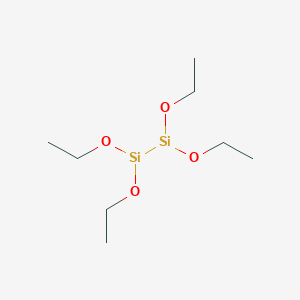
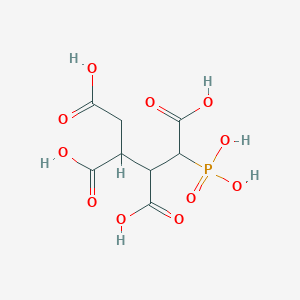
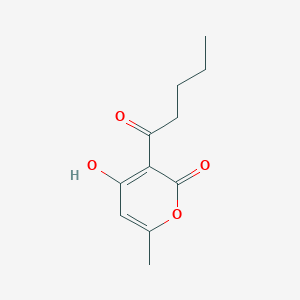
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)

